Lamellar Gel-to-Liquid-Crystalline Phase Transition Temperature: C11:0 PE Occupies a Distinct Thermal Niche Between C10:0 and C12:0 Homologues
Differential scanning calorimetry (DSC) of fully hydrated aqueous dispersions reveals that 1,2-diundecanoylphosphatidylethanolamine (C11:0 PE) exhibits a lamellar-crystalline to liquid-crystalline (Lc/Lα) phase transition at 36.0 °C, placing it in a distinct thermal window between the C10:0 PE homologue (26.2 °C) and the C12:0 PE homologue (44.7 °C) [1]. The corresponding metastable gel-to-liquid-crystalline (Lβ/Lα) transition occurs at 16.9 °C for C11:0 PE, compared to 2.0 °C for C10:0 PE and 31.3 °C for C12:0 PE [1]. The transition enthalpy for the Lc/Lα event is 12.7 kcal/mol for C11:0 PE, substantially higher than 9.8 kcal/mol for C10:0 PE but lower than 16.3 kcal/mol for C12:0 PE, reflecting the incremental contribution of each methylene group to the cooperative unit [1].
| Evidence Dimension | Lamellar-crystalline to liquid-crystalline (Lc/Lα) phase transition temperature (Tm) |
|---|---|
| Target Compound Data | 36.0 °C (Lc/Lα); 16.9 °C (Lβ/Lα); ΔH = 12.7 kcal/mol (Lc/Lα); ΔH = 3.2 kcal/mol (Lβ/Lα) |
| Comparator Or Baseline | C10:0 PE: 26.2 °C (Lc/Lα), 2.0 °C (Lβ/Lα), ΔH 9.8/1.9 kcal/mol; C12:0 PE (DLPE): 44.7 °C (Lc/Lα), 31.3 °C (Lβ/Lα), ΔH 16.3/4.1 kcal/mol; C14:0 PE (DMPE): 57.4 °C (Lc/Lα), 50.4 °C (Lβ/Lα), ΔH 18.0/6.0 kcal/mol |
| Quantified Difference | ΔTm (Lc/Lα): +9.8 °C vs. C10:0 PE; -8.7 °C vs. C12:0 PE; -21.4 °C vs. C14:0 PE. ΔΔH (Lc/Lα): +2.9 kcal/mol vs. C10:0 PE; -3.6 kcal/mol vs. C12:0 PE. |
| Conditions | Fully hydrated aqueous dispersions; DSC heating scan rate 0.5–1.0 °C/min; excess water conditions; data from Lewis & McElhaney (1993) Table 2 [1] |
Why This Matters
The 36.0 °C Tm positions C11:0 PE uniquely close to mammalian physiological temperature (37 °C), enabling studies of near-physiological gel-fluid coexistence regimes that are inaccessible with either C10:0 PE (fully fluid at 37 °C) or C12:0 PE (fully gel at 37 °C).
- [1] Lewis RNAH, McElhaney RN. Calorimetric and spectroscopic studies of the polymorphic phase behavior of a homologous series of n-saturated 1,2-diacyl phosphatidylethanolamines. Biophys J. 1993 Apr;64(4):1081-1096. doi: 10.1016/S0006-3495(93)81474-7. PMID: 8494972. (Data from Table 2: 'Thermotropic phase transitions exhibited by fully hydrated aqueous dispersions of the n-saturated 1,2-diacyl phosphatidylethanolamines') View Source
